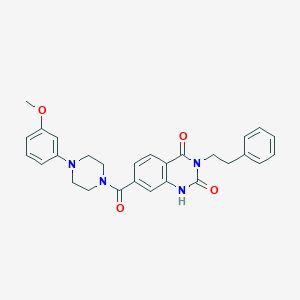![molecular formula C24H18Cl2N4O5 B11039629 N-[(E)-(1,3-benzoxazol-2-ylamino){[(4-chlorophenoxy)acetyl]amino}methylidene]-2-(4-chlorophenoxy)acetamide](/img/structure/B11039629.png)
N-[(E)-(1,3-benzoxazol-2-ylamino){[(4-chlorophenoxy)acetyl]amino}methylidene]-2-(4-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-BENZOXAZOL-2-YL)-N’,N’'-BIS[2-(4-CHLOROPHENOXY)ACETYL]GUANIDINE is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are aromatic organic compounds characterized by a benzene-fused oxazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOXAZOL-2-YL)-N’,N’'-BIS[2-(4-CHLOROPHENOXY)ACETYL]GUANIDINE typically involves the cyclization of 2-aminophenol with appropriate reagents to form the benzoxazole coreCommon reagents used in these reactions include BF3·Et2O as a catalyst and 1,4-dioxane as a solvent, with the reaction carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOXAZOL-2-YL)-N’,N’'-BIS[2-(4-CHLOROPHENOXY)ACETYL]GUANIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
N-(1,3-BENZOXAZOL-2-YL)-N’,N’'-BIS[2-(4-CHLOROPHENOXY)ACETYL]GUANIDINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOXAZOL-2-YL)-N’,N’'-BIS[2-(4-CHLOROPHENOXY)ACETYL]GUANIDINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with kinases and other signaling proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzoxazol-2-yl)-N’'-(4-chlorobenzoyl)guanidine
- N-(1,3-benzoxazol-2-yl)-N’'-[(E)-3-(4-nitrophenyl)-2-propenoyl]guanidine
Uniqueness
N-(1,3-BENZOXAZOL-2-YL)-N’,N’'-BIS[2-(4-CHLOROPHENOXY)ACETYL]GUANIDINE is unique due to its specific structural features, including the presence of two 4-chlorophenoxyacetyl groups and the benzoxazole core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H18Cl2N4O5 |
|---|---|
Molecular Weight |
513.3 g/mol |
IUPAC Name |
N-[N'-(1,3-benzoxazol-2-yl)-N-[2-(4-chlorophenoxy)acetyl]carbamimidoyl]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C24H18Cl2N4O5/c25-15-5-9-17(10-6-15)33-13-21(31)28-23(30-24-27-19-3-1-2-4-20(19)35-24)29-22(32)14-34-18-11-7-16(26)8-12-18/h1-12H,13-14H2,(H2,27,28,29,30,31,32) |
InChI Key |
ICTWLGQTGPOTHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)N=C(NC(=O)COC3=CC=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11039552.png)
![3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B11039559.png)
![(1E)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039563.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)urea](/img/structure/B11039565.png)

![[6-(4-chlorophenyl)-4,4,6,9-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]propanedinitrile](/img/structure/B11039584.png)
![2-[4,8-Dimethoxy-6-(4-methoxyphenyl)furo[2,3-F][1,3]benzodioxol-7-YL]-N~1~-isopropylacetamide](/img/structure/B11039594.png)
![methyl 3-(3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11039599.png)
![4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methylbenzoate](/img/structure/B11039602.png)
![(1E)-8-methoxy-1-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039608.png)

![N-(2,3-dimethoxybenzyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11039617.png)

![N-(4-ethylphenyl)-2-[5-oxo-2-(propylsulfanyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B11039626.png)
